2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole
Description
2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazole ring, a pyrrolidine ring, and a chlorothiophene moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
2-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S3/c12-9-1-2-10(19-9)20(15,16)14-5-3-8(7-14)17-11-13-4-6-18-11/h1-2,4,6,8H,3,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQSLIMPGILVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the chlorothiophene derivative, followed by the formation of the pyrrolidine ring. The final step involves the coupling of the thiazole ring with the pyrrolidine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to increase yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine
- 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-methylpyridine
Uniqueness
2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole stands out due to its thiazole ring, which imparts unique electronic and steric properties. This makes it a valuable compound for developing new drugs and materials with specific desired properties.
Biological Activity
The compound 2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole has attracted significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 345.8 g/mol. The compound features a thiazole ring, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂ClN₃O₃S₂ |
| Molecular Weight | 345.8 g/mol |
| CAS Number | 2034583-65-6 |
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds containing the chlorothiophen group demonstrate efficacy against various Gram-positive and Gram-negative bacteria. For instance, derivatives have been evaluated against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, revealing potent antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 μg/mL .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Bacterial Quorum Sensing : The compound has been shown to disrupt bacterial communication, which is crucial for biofilm formation and virulence factor expression.
- Receptor Antagonism : It may act as an antagonist for receptors involved in inflammatory responses, suggesting potential use in anti-inflammatory therapies.
Study 1: Antibacterial Efficacy
A study by Mohammad et al. evaluated a series of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The most potent compound exhibited an inhibition zone comparable to that of ciprofloxacin, highlighting the potential of thiazole derivatives in treating resistant bacterial infections .
Study 2: Structure-Activity Relationship
Research conducted on various thiazole derivatives indicated that substituents on the thiazole ring significantly influence antimicrobial activity. Electron-withdrawing groups like nitro and electron-donating groups such as methoxy were found to enhance activity against specific bacterial strains .
Data Table: Biological Activity Summary
| Activity Type | Target Organisms | MIC Range (μg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 1.95 - 15.62 |
| Escherichia coli | 3.91 - 7.81 | |
| Pseudomonas aeruginosa | 7.81 - 31.25 | |
| Quorum Sensing Inhibition | Various Bacteria | Not quantified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
